molecular formula C18H20FNO3S B12322834 (E)-2-(1-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic acid

(E)-2-(1-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic acid

Cat. No.: B12322834
M. Wt: 349.4 g/mol
InChI Key: ZWUQVNSJSJHFPS-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-R-138727: is the trans isomer of R-138727, which is the active metabolite of the antiplatelet drug Prasugrel. This compound functions as an irreversible inhibitor of the P2Y12 platelet receptor, effectively suppressing ADP-induced platelet activation and aggregation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-R-138727 involves the hydrolysis of Prasugrel to form a thiolactone intermediate (R-95913), which is then metabolized to trans-R-138727. This conversion is catalyzed by several cytochrome P450 enzymes, with the greatest contributions from CYP3A and CYP2B6, and lesser contributions from CYP2C9 and CYP2C19 .

Industrial Production Methods: Industrial production of trans-R-138727 typically involves the use of human carboxylesterases to mediate the conversion of Prasugrel to its active metabolite. The hydrolysis of Prasugrel by these enzymes is a crucial step in the production process .

Chemical Reactions Analysis

Types of Reactions: trans-R-138727 undergoes several types of chemical reactions, including:

    Oxidation: Catalyzed by cytochrome P450 enzymes.

    Reduction: Involves the reduction of the thiolactone intermediate.

    Substitution: Involves the substitution of functional groups during the synthesis process.

Common Reagents and Conditions:

    Oxidation: Cytochrome P450 enzymes (CYP3A, CYP2B6, CYP2C9, CYP2C19).

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Various organic solvents and catalysts.

Major Products: The major product formed from these reactions is trans-R-138727, which is the active metabolite of Prasugrel .

Scientific Research Applications

trans-R-138727 has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of antiplatelet drugs and their metabolites.

    Biology: Studied for its role in platelet activation and aggregation.

    Medicine: Investigated for its potential use in the treatment of cardiovascular diseases.

    Industry: Used in the development and testing of new antiplatelet drugs

Mechanism of Action

The mechanism of action of trans-R-138727 involves its irreversible inhibition of the P2Y12 platelet receptor. This inhibition prevents ADP-induced platelet activation and aggregation, thereby reducing the risk of thrombotic events. The conversion of Prasugrel to trans-R-138727 is catalyzed by cytochrome P450 enzymes, with the greatest contributions from CYP3A and CYP2B6 .

Comparison with Similar Compounds

    R-138727: The cis isomer of trans-R-138727, also an active metabolite of Prasugrel.

    Clopidogrel: Another antiplatelet drug that inhibits the P2Y12 receptor.

    Ticagrelor: A reversible inhibitor of the P2Y12 receptor.

Uniqueness: trans-R-138727 is unique due to its irreversible inhibition of the P2Y12 receptor, which provides a longer duration of action compared to reversible inhibitors like Ticagrelor. Additionally, its specific metabolic pathway involving cytochrome P450 enzymes distinguishes it from other antiplatelet drugs .

Properties

Molecular Formula

C18H20FNO3S

Molecular Weight

349.4 g/mol

IUPAC Name

(2E)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid

InChI

InChI=1S/C18H20FNO3S/c19-14-4-2-1-3-13(14)17(18(23)11-5-6-11)20-8-7-15(24)12(10-20)9-16(21)22/h1-4,9,11,15,17,24H,5-8,10H2,(H,21,22)/b12-9+

InChI Key

ZWUQVNSJSJHFPS-FMIVXFBMSA-N

Isomeric SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(/C(=C/C(=O)O)/C3)S

Canonical SMILES

C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC(C(=CC(=O)O)C3)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.